Cas no 66768-75-0 (THIOPHENE, 3-BROMO-2-(METHYLTHIO)-)

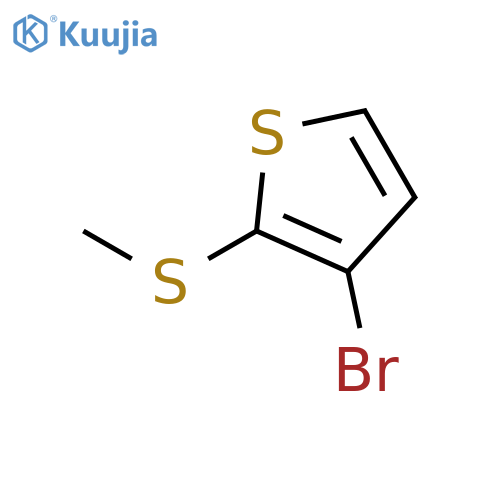

66768-75-0 structure

商品名:THIOPHENE, 3-BROMO-2-(METHYLTHIO)-

CAS番号:66768-75-0

MF:C5H5BrS2

メガワット:209.127197980881

MDL:MFCD22056778

CID:3538862

PubChem ID:13354810

THIOPHENE, 3-BROMO-2-(METHYLTHIO)- 化学的及び物理的性質

名前と識別子

-

- THIOPHENE, 3-BROMO-2-(METHYLTHIO)-

- E92151

- 66768-75-0

- SCHEMBL9778552

- 3-Bromo-2-(methylthio)thiophene

- CS-0194966

- MFCD22056778

- 2-methylthio-3-bromothiophene

- 3-bromo-2-methylsulfanylthiophene

- 3-BROMO-2-(METHYLSULFANYL)THIOPHENE

-

- MDL: MFCD22056778

- インチ: InChI=1S/C5H5BrS2/c1-7-5-4(6)2-3-8-5/h2-3H,1H3

- InChIKey: OUGZXVIQUKCEIM-UHFFFAOYSA-N

- ほほえんだ: CSC1=C(C=CS1)Br

計算された属性

- せいみつぶんしりょう: 207.90161g/mol

- どういたいしつりょう: 207.90161g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 76.8

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 53.5Ų

THIOPHENE, 3-BROMO-2-(METHYLTHIO)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB516184-1 g |

3-Bromo-2-(methylthio)thiophene |

66768-75-0 | 1g |

€199.50 | 2023-04-17 | ||

| abcr | AB516184-10 g |

3-Bromo-2-(methylthio)thiophene |

66768-75-0 | 10g |

€965.80 | 2023-04-17 | ||

| abcr | AB516184-10g |

3-Bromo-2-(methylthio)thiophene; . |

66768-75-0 | 10g |

€855.90 | 2025-03-19 | ||

| A2B Chem LLC | AX16433-500mg |

Thiophene, 3-bromo-2-(methylthio)- |

66768-75-0 | 97% | 500mg |

$131.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1265636-500mg |

3-Bromo-2-(methylthio)thiophene |

66768-75-0 | 95% | 500mg |

¥1001.00 | 2024-05-04 | |

| Aaron | AR01DO7X-5g |

Thiophene, 3-bromo-2-(methylthio)- |

66768-75-0 | 95% | 5g |

$417.00 | 2025-02-12 | |

| A2B Chem LLC | AX16433-5g |

Thiophene, 3-bromo-2-(methylthio)- |

66768-75-0 | 97% | 5g |

$385.00 | 2024-04-19 | |

| abcr | AB516184-1g |

3-Bromo-2-(methylthio)thiophene; . |

66768-75-0 | 1g |

€184.30 | 2025-03-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1265636-1g |

3-Bromo-2-(methylthio)thiophene |

66768-75-0 | 95% | 1g |

¥1231.00 | 2024-05-04 | |

| Aaron | AR01DO7X-10g |

Thiophene, 3-bromo-2-(methylthio)- |

66768-75-0 | 95% | 10g |

$709.00 | 2025-02-12 |

THIOPHENE, 3-BROMO-2-(METHYLTHIO)- 関連文献

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137

66768-75-0 (THIOPHENE, 3-BROMO-2-(METHYLTHIO)-) 関連製品

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:66768-75-0)THIOPHENE, 3-BROMO-2-(METHYLTHIO)-

清らかである:99%/99%/99%

はかる:5g/10g/25g

価格 ($):288.0/467.0/888.0